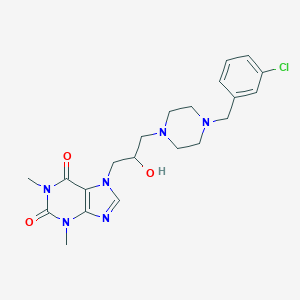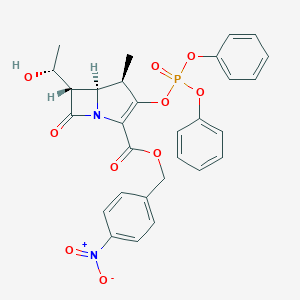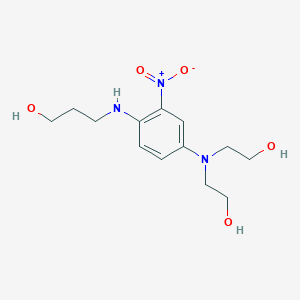
HC Violet no. 2
Overview
Description
HC Violet no. 2: 1-(3-Hydroxypropylamino)-2-nitro-4-bis(2-hydroxyethylamino)benzene , is a synthetic dye primarily used in cosmetic formulations, especially in hair dye products. It is a non-oxidizing, violet dye that imparts a vibrant color to hair and is known for its stability and effectiveness in semi-permanent hair coloring .
Mechanism of Action
Target of Action
HC Violet No. 2 is primarily used as a hair dye . The primary target of this compound is the hair shaft , where it adheres to the surface and imparts a violet color .
Mode of Action
HC Violet No. 2 is a non-oxidizing dye Instead, it adheres to the hair surface, providing a temporary color change . The dye molecules are small enough to penetrate the hair shaft but can be washed out over time .
Biochemical Pathways
As a non-oxidizing dye, HC Violet NoIts action is primarily physical, involving the adherence of dye molecules to the hair shaft .
Result of Action
The primary result of HC Violet No. 2 action is a temporary change in hair color. The dye imparts a violet color to the hair, which lasts until it is washed out .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the duration of color retention can be affected by the frequency of hair washing and the type of shampoo used. Furthermore, the dye’s action may be influenced by the initial color and condition of the hair .
In terms of regulatory environment, the use of HC Violet No. 2 in cosmetics, including hair dyes, is governed by the EC Cosmetics Regulation . This regulation stipulates the conditions for the safe use of coloring agents in cosmetics .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of HC Violet No. 2 are not well-documented in the literature. As a dye, it likely interacts with various proteins and other biomolecules to exert its coloring effect. The nature of these interactions is largely dependent on the chemical structure of HC Violet No. 2, which includes multiple hydroxyethylamino groups .
Cellular Effects
HC Violet No. 2 is primarily used for hair dyeing, where it colors the hair by adhering to the hair surface . The exact cellular effects of HC Violet No.
Temporal Effects in Laboratory Settings
The temporal effects of HC Violet NoAs a hair dye, it is known to last for one to two hair washes This suggests that HC Violet No
Transport and Distribution
The transport and distribution of HC Violet NoAs a hair dye, it is known to adhere to the hair surface , suggesting that it may interact with transporters or binding proteins that facilitate its localization or accumulation.
Subcellular Localization
The subcellular localization of HC Violet NoAs a hair dye, it is known to adhere to the hair surface , suggesting that it may localize to specific compartments or organelles within cells. Further research would be needed to confirm this and to identify any targeting signals or post-translational modifications that direct this compound to specific locations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HC Violet no. 2 involves the nitration of aniline derivatives followed by subsequent amination reactions. The process typically starts with the nitration of 4-nitroaniline, which is then subjected to a series of amination reactions using hydroxyethylamine and hydroxypropylamine under controlled conditions to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and amination processes. The reaction conditions are optimized to ensure high yield and purity of the dye. The final product is then purified using techniques such as recrystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: HC Violet no. 2 primarily undergoes substitution reactions due to the presence of nitro and amino groups on the benzene ring. These reactions include:
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Electrophilic Substitution: The nitro group can undergo electrophilic substitution reactions, resulting in the formation of different substituted products
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid are used under acidic conditions
Major Products: The major products formed from these reactions include various substituted derivatives of HC Violet no. 2, which can have different shades and properties depending on the substituents introduced .
Scientific Research Applications
HC Violet no. 2 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, to identify and quantify different compounds.
Biology: Employed in staining techniques to visualize cellular structures and components under a microscope.
Medicine: Investigated for its potential use in diagnostic imaging and as a marker in biological assays.
Industry: Widely used in the cosmetic industry for hair dye formulations due to its vibrant color and stability
Comparison with Similar Compounds
HC Blue 2: Another non-oxidizing dye used in hair coloring, known for its blue hue.
HC Yellow 10: A nitro dye used in semi-permanent hair colors, providing a yellow shade.
CI 60725 (Violet 2): A synthetic colorant used in cosmetics, similar in application but differing in chemical structure .
Uniqueness: HC Violet no. 2 is unique due to its specific chemical structure, which provides a distinct violet color and excellent stability in hair dye formulations. Its ability to penetrate the hair shaft and bind to keratin makes it particularly effective for semi-permanent hair coloring .
Properties
IUPAC Name |
3-[4-[bis(2-hydroxyethyl)amino]-2-nitroanilino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5/c17-7-1-4-14-12-3-2-11(10-13(12)16(20)21)15(5-8-18)6-9-19/h2-3,10,14,17-19H,1,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSOWKGIYXECIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146352 | |
| Record name | HC Violet no. 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104226-19-9 | |
| Record name | HC Violet 2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104226-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HC Violet no. 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104226199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HC Violet no. 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((4-(bis(2-hydroxyethyl)amino)-2-nitrophenyl)amino)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HC VIOLET NO. 2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/639H4QR04O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


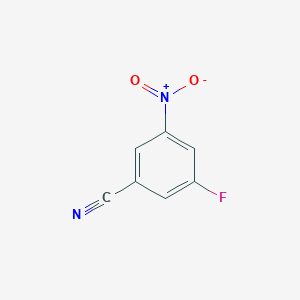
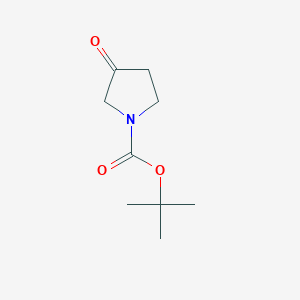
![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
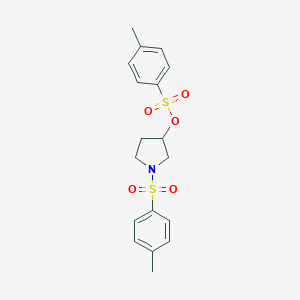
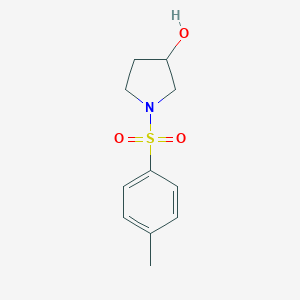
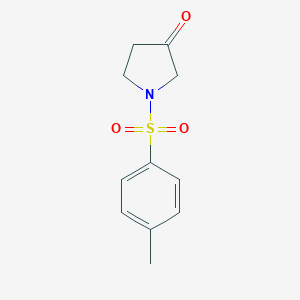
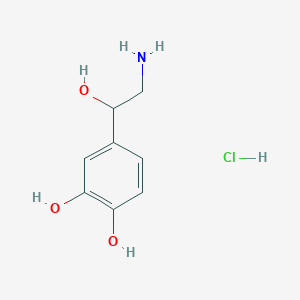
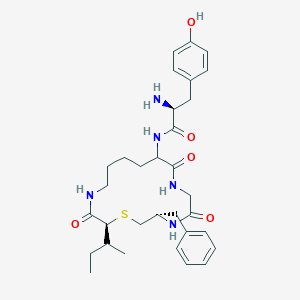
![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
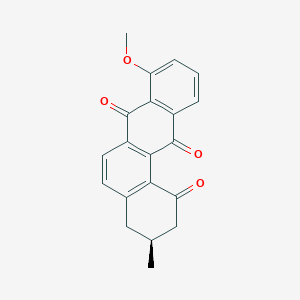
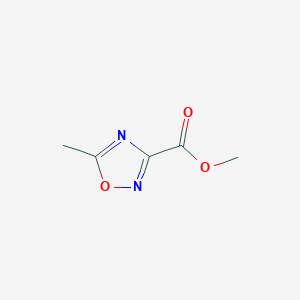
![(2,3-DIHYDRO-BENZO[1,4]OXATHIIN-2-YL)-ACETIC ACID METHYL ESTER](/img/structure/B27700.png)
